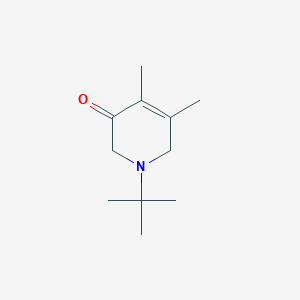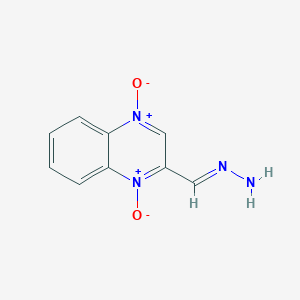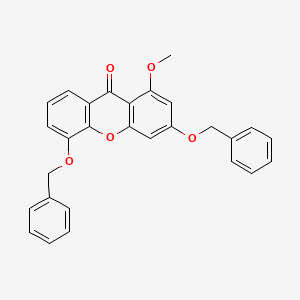
4-Methoxy-N-(2-phenoxyethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(2-phenoxyethyl)aniline is an organic compound with the molecular formula C15H17NO2 It is a derivative of aniline, characterized by the presence of a methoxy group at the para position and a phenoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-phenoxyethyl)aniline typically involves the reaction of 4-methoxyaniline with 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and phenoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-N-(2-phenoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The methoxy and phenoxyethyl groups enhance its ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the phenoxyethyl group.
2-Phenoxyethylamine: Similar structure but lacks the methoxy group.
4-Methoxy-N-(2-phenoxyethyl)benzamide: Similar structure with an amide group instead of an amine.
Uniqueness
4-Methoxy-N-(2-phenoxyethyl)aniline is unique due to the presence of both methoxy and phenoxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61040-68-4 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-methoxy-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C15H17NO2/c1-17-14-9-7-13(8-10-14)16-11-12-18-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
InChI Key |
PIUBWPLWXHMUEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

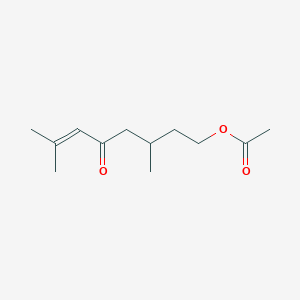
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
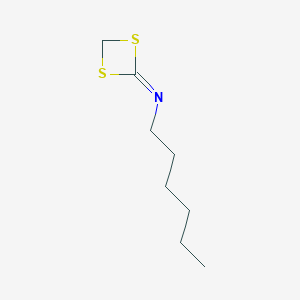

![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
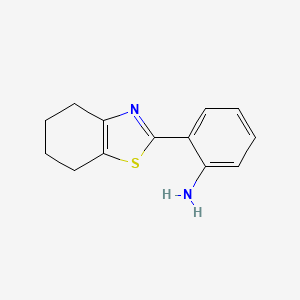

propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
